molecular formula C17H19N3O2 B2735478 4-methyl-2-[4-(piperidine-1-carbonyl)phenoxy]pyrimidine CAS No. 1334375-04-0

4-methyl-2-[4-(piperidine-1-carbonyl)phenoxy]pyrimidine

Cat. No.: B2735478
CAS No.: 1334375-04-0
M. Wt: 297.358
InChI Key: ZUIZJTIKEICCTL-UHFFFAOYSA-N
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Description

The compound 4-methyl-2-[4-(piperidine-1-carbonyl)phenoxy]pyrimidine is a synthetic organic molecule that features a pyrimidine ring, a phenyl group, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-[4-(piperidine-1-carbonyl)phenoxy]pyrimidine typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and a formamide derivative under acidic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic aromatic substitution reaction. This involves reacting the pyrimidine derivative with a phenol in the presence of a base such as potassium carbonate.

    Formation of the Piperidine Moiety: The piperidine ring is typically introduced through a reductive amination reaction, where a ketone or aldehyde reacts with piperidine in the presence of a reducing agent like sodium borohydride.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are commonly employed.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, 4-methyl-2-[4-(piperidine-1-carbonyl)phenoxy]pyrimidine can be used to study enzyme interactions and receptor binding due to its potential as a ligand.

Medicine

Medically, this compound shows promise in drug development, particularly in the design of new pharmaceuticals targeting specific receptors or enzymes

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-methyl-2-[4-(piperidine-1-carbonyl)phenoxy]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The pyrimidine ring can mimic nucleic acid bases, allowing the compound to interfere with DNA or RNA processes. The phenyl and piperidine moieties can enhance binding affinity and specificity to target proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (4-((4-Methylpyrimidin-2-yl)oxy)phenyl)(piperazin-1-yl)methanone: Similar structure but with a piperazine ring instead of piperidine.

    (4-((4-Methylpyrimidin-2-yl)oxy)phenyl)(morpholin-1-yl)methanone: Contains a morpholine ring instead of piperidine.

Uniqueness

The uniqueness of 4-methyl-2-[4-(piperidine-1-carbonyl)phenoxy]pyrimidine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The piperidine ring, in particular, can influence the compound’s pharmacokinetics and pharmacodynamics, making it a valuable candidate for further research and development.

Properties

IUPAC Name

[4-(4-methylpyrimidin-2-yl)oxyphenyl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-13-9-10-18-17(19-13)22-15-7-5-14(6-8-15)16(21)20-11-3-2-4-12-20/h5-10H,2-4,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUIZJTIKEICCTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)OC2=CC=C(C=C2)C(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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